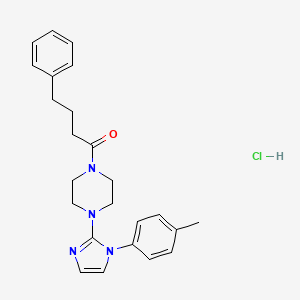

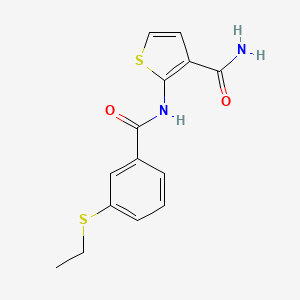

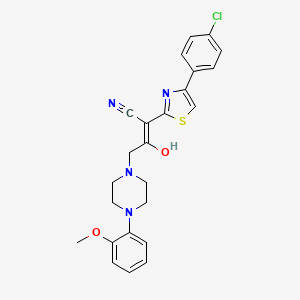

2-(3-(Ethylthio)benzamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3-(Ethylthio)benzamido)thiophene-3-carboxamide” is a compound that incorporates a thiophene species . Thiophene derivatives have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the reaction with different nucleophiles and electrophiles . For example, a series of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone . The structure elucidation of the designed compounds was derived from their spectral information .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectral information . The structure of the compound is often elucidated using IR, 1H NMR, and mass spectroscopic analyses .Chemical Reactions Analysis

The chemical reactions involving “this compound” often involve the reaction with different nucleophiles and electrophiles . The reactivity of the compound is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Scientific Research Applications

Inhibitory Activity Toward Human Leukocyte Elastase (HLE) A series of compounds related to 2-(3-(Ethylthio)benzamido)thiophene-3-carboxamide were synthesized and evaluated for inhibitory activity against HLE. The most potent compound exhibited significant inhibition, suggesting potential applications in treating conditions associated with HLE activity (Gütschow et al., 1999).

Dearomatising Cyclisation Reactions Thiophene-3-carboxamides with specific substituents underwent dearomatising cyclisation upon treatment with LDA, leading to pyrrolinones, azepinones, or partially saturated azepinothiophenes. This illustrates the compound's utility in complex organic synthesis and heterocyclic compound formation (Clayden et al., 2004).

Synthesis of Novel Compounds Research has focused on synthesizing novel compounds using thiophene-3-carboxamides as precursors. These efforts contribute to the development of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Tang Li-jua, 2015).

Solid-State Fluorescence in Benzo[c]thiophenes The synthesis of benzo[c]thiophenes using thiophen-2-carboxamides has been achieved. Some of these synthesized compounds exhibited strong solid-state fluorescence, which could be valuable in the development of fluorescent materials and sensors (Fukuzumi et al., 2016).

Applications in Organic Photovoltaic Cells Thiophene-substituted compounds have been used in the design of low bandgap semiconducting polymers, showing potential for high-performance single and tandem organic photovoltaic cells. This highlights the role of such compounds in renewable energy technologies (Ji-hoon Kim et al., 2014).

Heterocyclic Synthesis Thiophene derivatives have been employed in the synthesis of a variety of heterocyclic compounds, indicating their versatility in organic synthesis and potential for discovering new biologically active molecules (Mohareb et al., 2004).

Synthesis of 3‐Acyl‐Dihydrothieno Pyrimidinones Reactions involving thiophene-2-carboxamides led to the formation of 3-acyl-dihydrothieno pyrimidinones, demonstrating the compound's utility in the synthesis of complex molecules with potential pharmacological properties (Maruoka et al., 1994).

Biologically Active Azomethine Derivatives Research on azomethine derivatives of thiophene-3-carboxamide highlighted their potential as cytostatic, antitubercular, and anti-inflammatory agents, suggesting applications in medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).

Antiarrhythmic and Serotonin Antagonist Activities Novel thiophene derivatives have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating their potential use in therapeutic applications (Amr et al., 2010).

High-Performance Nonfullerene Polymer Solar Cells Thiophene-3-carboxylate derivatives have been used in creating high-performance nonfullerene polymer solar cells, contributing to advancements in solar energy technology (G. Park et al., 2017).

Mechanism of Action

Target of Action

Thiophene derivatives are known to exhibit a variety of biological effects and are of interest to medicinal chemists . They have been studied for their potential as biologically active compounds .

Mode of Action

The exact mode of action would depend on the specific biological targets of the compound. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives can interact with various biochemical pathways depending on their specific targets. For instance, if acting as a sodium channel blocker, they could affect neuronal signaling .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiophene derivatives can vary widely and would depend on the specific compound and its chemical structure .

Result of Action

The molecular and cellular effects would depend on the compound’s specific targets and mode of action. Some thiophene derivatives have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene derivatives .

properties

IUPAC Name |

2-[(3-ethylsulfanylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S2/c1-2-19-10-5-3-4-9(8-10)13(18)16-14-11(12(15)17)6-7-20-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUTXJMWWQSTCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/no-structure.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2977350.png)

![5,7-dimethyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2977351.png)

![3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2977352.png)

![N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B2977355.png)

![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2977356.png)